molecular formula C10H21NO3 B020623 Boc-D-valinol CAS No. 106391-87-1

Boc-D-valinol

Cat. No. B020623
M. Wt: 203.28 g/mol
InChI Key: OOQRRYDVICNJGC-QMMMGPOBSA-N
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Description

Synthesis Analysis

The synthesis of Boc-D-valinol and its derivatives involves various strategies, including direct coupling reactions and the use of chiral catalysts. For instance, enantioselective Pd(II)-catalyzed direct coupling of aminomethylferrocene derivatives with boronic acids has been utilized, employing Boc-L-Val-OH as a ligand to synthesize planar-chiral ferrocenes, demonstrating the versatility of Boc-protected amino alcohols in facilitating complex reactions (Gao et al., 2013).

Molecular Structure Analysis

The molecular structure of Boc-D-valinol derivatives can be determined through crystallography and spectroscopy methods. For example, the crystal structures of heterochiral peptides containing Boc-D-valinol have been determined, revealing intricate details about their conformational preferences and stability, which are crucial for understanding their reactivity and interaction with other molecules (Fabiola et al., 2001).

Chemical Reactions and Properties

Boc-D-valinol participates in a variety of chemical reactions, showcasing its reactivity and functional utility in organic synthesis. The compound's ability to undergo efficient Pd(II)-catalyzed aza-Wacker reactions illustrates its role in the synthesis of heterocycles, highlighting the chemical versatility of Boc-protected amino alcohols (Elliott et al., 2011).

Physical Properties Analysis

The physical properties of Boc-D-valinol, such as solubility, melting point, and crystal structure, are pivotal for its handling and application in synthesis. These characteristics are often determined through empirical studies, providing essential data for researchers to optimize conditions for reactions and material handling.

Chemical Properties Analysis

The chemical properties of Boc-D-valinol, including its stability, reactivity, and interactions with various reagents, are foundational to its application in synthesis. Studies have shown that Boc-D-valinol derivatives can be efficiently used for the enantioselective reduction of aromatic ketones, showcasing the compound's utility in asymmetric synthesis (Itsuno et al., 1983).

Scientific Research Applications

  • Peptide Synthesis : Boc-D-valinol is often used in the synthesis of peptides . Peptides are short chains of amino acids that are key to many biological processes. They can be synthesized in the lab for research purposes or for use in pharmaceuticals.

  • Chiral Compound Studies : Boc-D-valinol is a chiral compound , meaning it has a non-superimposable mirror image. Chiral compounds are important in many areas of science, including pharmaceuticals, where the two forms of a chiral molecule can have different biological effects.

  • Amino Alcohol Research : Boc-D-valinol is part of a broader class of amino alcohols . Amino alcohols have both an amino group (-NH2) and a hydroxyl group (-OH), and they have many uses in organic chemistry.

  • Catalysis : Valinol, from which Boc-D-valinol is derived, is used to prepare chiral oxazolines, which are used as ligands in asymmetric catalysis . Asymmetric catalysis is a process that produces a chiral, or “handed,” molecule predominantly in one form.

  • Peptide Synthesis : Boc-D-valinol is often used in the synthesis of peptides . Peptides are short chains of amino acids that are key to many biological processes. They can be synthesized in the lab for research purposes or for use in pharmaceuticals.

  • Chiral Compound Studies : Boc-D-valinol is a chiral compound , meaning it has a non-superimposable mirror image. Chiral compounds are important in many areas of science, including pharmaceuticals, where the two forms of a chiral molecule can have different biological effects.

  • Amino Alcohol Research : Boc-D-valinol is part of a broader class of amino alcohols . Amino alcohols have both an amino group (-NH2) and a hydroxyl group (-OH), and they have many uses in organic chemistry.

  • Catalysis : Valinol, from which Boc-D-valinol is derived, is used to prepare chiral oxazolines, which are used as ligands in asymmetric catalysis . Asymmetric catalysis is a process that produces a chiral, or “handed,” molecule predominantly in one form.

Safety And Hazards

Boc-D-valinol is combustible and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . In case of contact with skin, it is recommended to wash with plenty of soap and water . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQRRYDVICNJGC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459784
Record name Boc-D-valinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-valinol

CAS RN

106391-87-1
Record name Boc-D-valinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-D-valinol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B List - Journal of the American Chemical Society, 2000 - ACS Publications
The Mannich reaction is enormously useful for the construction of nitrogenous molecules. 1 In this transformation, three components, a ketone, an aldehyde, and an amine, react to form …
Number of citations: 988 pubs.acs.org
X Ma, Q Wang, J Wu, L Zhang, A Sun… - Organic & Biomolecular …, 2022 - pubs.rsc.org
… N-(tert-Butoxycarbonyl)-L-phenylalaninol, N-(tert-butoxycarbonyl)-L-alaninol, N-Boc-D-valinol, and N-Boc-L-α-phenylglycinol all gave good yields of the desired products 3b–3e. An N-…
Number of citations: 4 pubs.rsc.org
BPJ de Lacy Costello, NM Ratcliffe, PS Sivanand - Synthetic metals, 2003 - Elsevier
… DCC (455 mg, 2.2 mmol) was added to a well-stirred cold (0 C) solution of 250 mg (2 mmol) of pyrrol-3-yl acetic acid, 609 mg (3 mmol) of N-t-BOC-d-valinol and 60 mg (0.5 mmol) of …
Number of citations: 51 www.sciencedirect.com

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